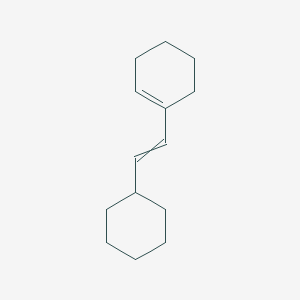![molecular formula C19H21NO2S B14314084 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione CAS No. 113769-76-9](/img/structure/B14314084.png)
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione is an organic compound that features a benzyl ether, a phenyl group, a morpholine ring, and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with 2-bromophenol in the presence of a base such as potassium carbonate to form 2-(benzyloxy)phenol.
Introduction of the Morpholine Ring: The intermediate is then reacted with 4-chloromorpholine under basic conditions to introduce the morpholine ring, forming 2-[2-(benzyloxy)phenyl]-1-(morpholin-4-yl)ethane.
Thionation: The final step involves the conversion of the ethane group to a thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione undergoes various types of chemical reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ether and morpholine groups can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural components, potentially inhibiting or activating biological pathways.
Pathways Involved: The benzyl ether and morpholine groups can interact with cellular proteins, while the thione group can undergo redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Benzyloxy)phenyl]-1-(piperidin-4-yl)ethane-1-thione: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
Propriétés
Numéro CAS |
113769-76-9 |
|---|---|
Formule moléculaire |
C19H21NO2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(2-phenylmethoxyphenyl)ethanethione |
InChI |
InChI=1S/C19H21NO2S/c23-19(20-10-12-21-13-11-20)14-17-8-4-5-9-18(17)22-15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Clé InChI |
GYHGYBOIRVDBFI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


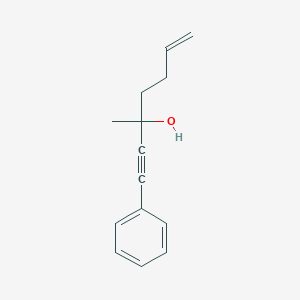
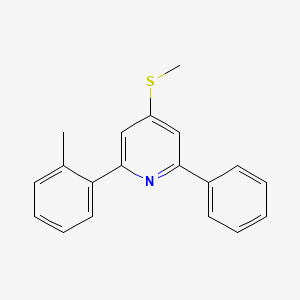
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
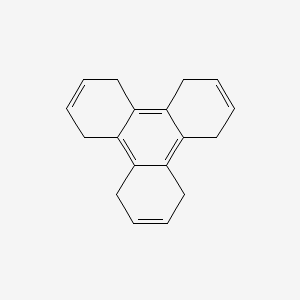
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
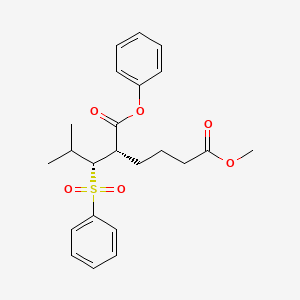
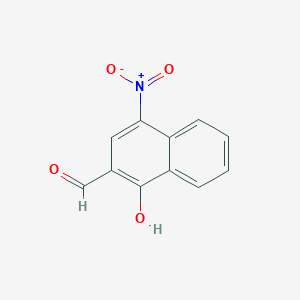
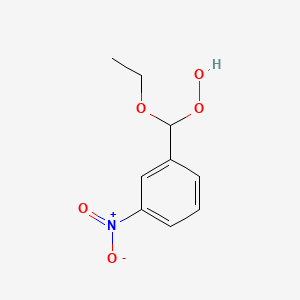
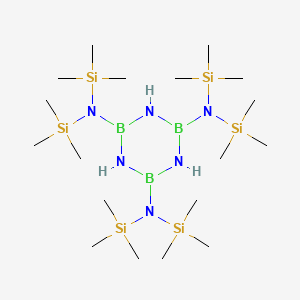
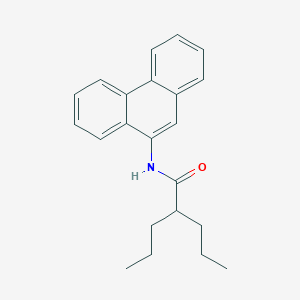
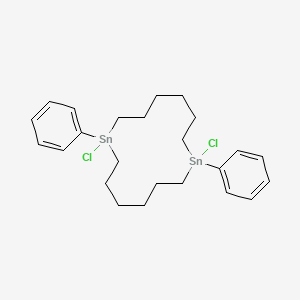
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
